3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one
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Overview
Description
3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.
Formation of Schiff Base: The benzaldehyde and aniline derivatives undergo a condensation reaction to form a Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under basic conditions to form the azetidinone ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the chlorine and p-tolyl substituents.
4-(2-Chlorophenyl)-1-(p-tolyl)azetidin-2-one: Lacks the amino group.
3-Amino-4-(2-chlorophenyl)azetidin-2-one: Lacks the p-tolyl group.
Uniqueness
3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one is unique due to the presence of both the amino group and the specific substituents on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-amino-4-(2-chlorophenyl)-1-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-8-11(9-7-10)19-15(14(18)16(19)20)12-4-2-3-5-13(12)17/h2-9,14-15H,18H2,1H3 |
InChI Key |
JGDHKPOEUXPGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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